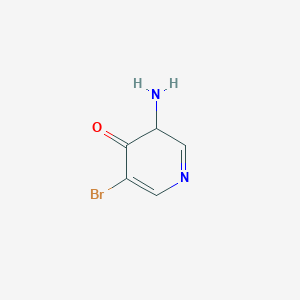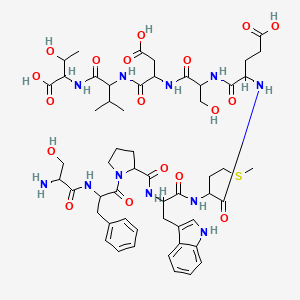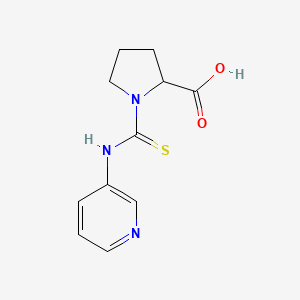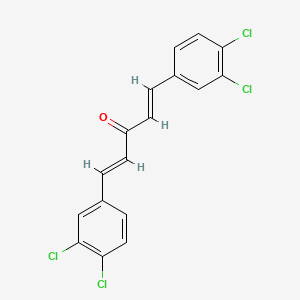
Nicorandil Impurity 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicorandil Impurity 2 is a degradation product of Nicorandil, a nicotinamide derivative developed as an anti-anginal medication. Nicorandil is known for its dual mechanism of action, acting as both a potassium channel activator and a nitrate-like vasodilator . Impurities like this compound are often formed during the manufacturing process or through degradation over time, and their identification and analysis are crucial for ensuring the safety and efficacy of pharmaceutical products.
Métodos De Preparación
The preparation of Nicorandil Impurity 2 involves synthetic routes that typically include the degradation of Nicorandil under specific conditions. One method involves subjecting Nicorandil to stress conditions such as elevated temperature and humidity (40°C/75% relative humidity for 2 months) to induce degradation . The impurities are then isolated using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) methods
Análisis De Reacciones Químicas
Nicorandil Impurity 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of nitrate derivatives, while reduction could result in the formation of amine derivatives .
Aplicaciones Científicas De Investigación
Nicorandil Impurity 2 is primarily studied in the context of pharmaceutical research to understand the stability and degradation pathways of Nicorandil. Its identification and characterization are essential for developing robust analytical methods to ensure the quality of Nicorandil tablets . Additionally, studying impurities like this compound can provide insights into the chemical behavior of the parent compound under various conditions, which is valuable for improving drug formulation and storage.
Mecanismo De Acción
The mechanism of action of Nicorandil Impurity 2 is not well-documented, as it is primarily a degradation product rather than an active pharmaceutical ingredient. understanding its formation and behavior can help elucidate the stability and efficacy of Nicorandil. Nicorandil itself acts by opening ATP-sensitive potassium channels and donating nitric oxide, leading to vasodilation and improved blood flow .
Comparación Con Compuestos Similares
Nicorandil Impurity 2 can be compared to other impurities of Nicorandil, such as Nicorandil Impurity A. Both impurities are formed through degradation processes and require careful analysis to ensure the quality of the pharmaceutical product . this compound may have unique degradation pathways and chemical properties that distinguish it from other impurities. Similar compounds include other potassium channel activators and nitrate derivatives used in cardiovascular treatments .
Propiedades
Fórmula molecular |
C8H11N3O5 |
|---|---|
Peso molecular |
229.19 g/mol |
Nombre IUPAC |
2-aminoethyl pyridine-3-carboxylate;nitric acid |
InChI |
InChI=1S/C8H10N2O2.HNO3/c9-3-5-12-8(11)7-2-1-4-10-6-7;2-1(3)4/h1-2,4,6H,3,5,9H2;(H,2,3,4) |
Clave InChI |
HRKJKUHKKJQEDA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C(=O)OCCN.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12319405.png)
![2-[3-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one](/img/structure/B12319412.png)








![N-[5-hydroxy-6-(hydroxymethyl)-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]acetamide](/img/structure/B12319465.png)
![9H-fluoren-9-ylmethyl N-[1-[[1-[[1-[4-(hydroxymethyl)anilino]-1,4-dioxo-4-(tritylamino)butan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12319466.png)


